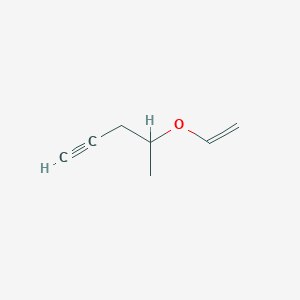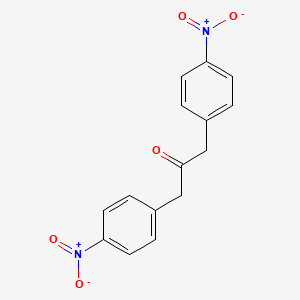
4-(Ethenyloxy)pent-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethenyloxy)pent-1-yne is an organic compound characterized by the presence of both an alkyne and an ether functional group. Its molecular formula is C7H10O, and it is known for its unique reactivity due to the presence of these functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Ethenyloxy)pent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. This method typically uses a strong base, such as sodium amide (NaNH2), to deprotonate a terminal alkyne, forming an acetylide anion. This anion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethenyloxy)pent-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Alkyl halides and strong nucleophiles, such as sodium hydride (NaH), are often used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
4-(Ethenyloxy)pent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Ethenyloxy)pent-1-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ether group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pentyn-1-ol: Similar in structure but contains a hydroxyl group instead of an ether group.
1-Pentyne: Contains only an alkyne group without the ether functionality.
4-Penten-1-yne: Contains both an alkyne and an alkene group.
Uniqueness
4-(Ethenyloxy)pent-1-yne is unique due to the presence of both an alkyne and an ether group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
18669-07-3 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
4-ethenoxypent-1-yne |
InChI |
InChI=1S/C7H10O/c1-4-6-7(3)8-5-2/h1,5,7H,2,6H2,3H3 |
Clé InChI |
IPKYBZWJAKIENH-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#C)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)




![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)

![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)



